molecular formula C19H23NO3 B031961 Oxyfedrine CAS No. 15687-41-9

Oxyfedrine

Cat. No. B031961
CAS RN: 15687-41-9
M. Wt: 313.4 g/mol
InChI Key: GDYUVHBMFVMBAF-LIRRHRJNSA-N
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Description

Oxyfedrine is a vasodilator and a β adrenoreceptor agonist . It was found to depress the tonicity of coronary vessels, improve myocardial metabolism (so that the heart can sustain hypoxia better), and also exert positive chronotropic and inotropic effects, thereby not precipitating angina pectoris .


Synthesis Analysis

The synthesis of Oxyfedrine involves a Mannich condensation of PPA with formaldehyde and m-acetanisole .


Molecular Structure Analysis

The IUPAC name for Oxyfedrine is (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one . Its molecular formula is C19H23NO3 and it has a molar mass of 313.397 g·mol−1 .


Chemical Reactions Analysis

Oxyfedrine may interact with other drugs, affecting their efficacy or increasing the risk or severity of certain conditions. For example, the therapeutic efficacy of Oxyfedrine can be decreased when used in combination with Acebutolol . The risk or severity of hypertension can be increased when Aceclofenac is combined with Oxyfedrine .


Physical And Chemical Properties Analysis

Oxyfedrine is a small molecule with a similar structure to other compounds in its group . Its average weight is 313.397 and its chemical formula is C19H23NO3 .

Safety And Hazards

Oxyfedrine may decrease the antihypertensive activities of certain drugs, such as Aliskiren . It may also increase the risk or severity of hypertension when combined with other drugs, such as Almotriptan .

properties

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023408
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyfedrine

CAS RN

15687-41-9, 21071-51-2
Record name (-)-Oxyfedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYFEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
928
Citations
K Sakai, Y Shiraki, K Hashimoto - European Journal of Pharmacology, 1973 - Elsevier
… dose of oxyfedrine (10 −5 g/ml) or quinidine (10 −5 g/ml) was administered. The oxyfedrine-induced … These observations suggest that oxyfedrine interacts with the ß-adrenergic …
Number of citations: 8 www.sciencedirect.com
JR Parratt, JE Mackenzie - British Journal of Clinical Pharmacology, 1981 - ncbi.nlm.nih.gov
… to another property of oxyfedrine which would certainly be … In dog isolated saphenous veins oxyfedrine is just as active … reduction in LVEDP, observed when oxyfedrine is administered to …
Number of citations: 3 www.ncbi.nlm.nih.gov
N Nwude, S Habersang, R Hempel - European Journal of Pharmacology, 1974 - Elsevier
Oxyfedrine, a β-sympathomimetic drug, did not affect isolated rat and rabbit trachea in concentration from 2.86 × 10 −8 to 2.86 × 10 −4 M, but on the guinea-pig trachea, it caused a dose …
Number of citations: 1 www.sciencedirect.com
PR Beckett, RW Foster - European Journal of Pharmacology, 1973 - Elsevier
… of oxyfedrine on … Oxyfedrine caused partial depletion of cardiac noradrenaline. A high concentration was needed to affect the uptake of 3 H-noradrenaline by the rat uterus. C-oxyfedrine …
Number of citations: 6 www.sciencedirect.com
K Mazumdar, K Ganguly, KA Kumar, NK Dutta… - Microbiological …, 2003 - Elsevier
… of oxyfedrine); group II received 30 µg oxyfedrine per mouse (0.1 ml from 300 µg/ml solution of oxyfedrine) … (0.1 ml from 600 µg/ml solution of oxyfedrine). After 3 h, each of the groups I, II …
Number of citations: 53 www.sciencedirect.com
JC Kaski, L Araujo, A Maseri - Cardiovascular drugs and therapy, 1991 - Springer
… flow that results from the administration of oxyfedrine in patients with chronic stable angina. Althrough our findings indicate that oxyfedrine is able to increase myocardial blood flow …
Number of citations: 3 link.springer.com
JE Mackenzie, JR Parratt - British Journal of Pharmacology, 1973 - Wiley Online Library
… Oxyfedrine was a relatively weak ,3… oxyfedrine reduced or prevented the inhibition of myogenic activity of the rat portal vein induced by isoprenaline and by repeated doses of oxyfedrine …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
W Brandt, F Ebner, M Reiter, K Seibel - Naunyn-Schmiedeberg's Archives …, 1979 - Springer
… The maximum of the concentrationeffect curve of oxyfedrine, ie, the efficacy of this substance… of oxyfedrine with the positive inotropic effect of isoprenaline proved that oxyfedrine acted …
Number of citations: 2 link.springer.com
JR Parratt - British Journal of Pharmacology, 1974 - Wiley Online Library
… , the haemodynamic response to oxyfedrine was largely unaltered, both in … oxyfedrine. The pressor response to noradrenaline was potentiated in the cats pretreated with oxyfedrine…
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
AR Thalinger, AM Lefer - European Journal of Pharmacology, 1970 - Elsevier
… cat, employing a wide range of oxyfedrine concentrations in each preparation. This study … oxyfedrine on the normal heart. These data may prove to be of value in considering oxyfedrine …
Number of citations: 12 www.sciencedirect.com

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